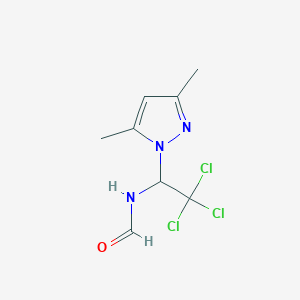
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide is a chemical compound with the following structural formula:
Linear Formula: C16H18Cl3N5O2S
It belongs to the class of formamides and contains trichloromethyl, pyrazole, and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide involves several steps. One common route includes the reaction of 3,5-dimethyl-1H-pyrazole with trichloroacetyl chloride, followed by treatment with formamide. The reaction proceeds under specific conditions to yield the desired product.
Industrial Production: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals .
Analyse Chemischer Reaktionen
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The trichloromethyl group can be substituted with other moieties.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
- Limited research, but potential applications in drug discovery.
- May interact with biological targets due to its unique structure.
- N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide could find applications in specialty chemicals or materials.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an area of study. Researchers explore its interactions with cellular components, receptors, and pathways.
Vergleich Mit ähnlichen Verbindungen
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide is unique due to its specific combination of functional groups. Similar compounds include:
Eigenschaften
CAS-Nummer |
93554-38-2 |
|---|---|
Molekularformel |
C8H10Cl3N3O |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(3,5-dimethylpyrazol-1-yl)ethyl]formamide |
InChI |
InChI=1S/C8H10Cl3N3O/c1-5-3-6(2)14(13-5)7(12-4-15)8(9,10)11/h3-4,7H,1-2H3,(H,12,15) |
InChI-Schlüssel |
VRUGHVZRYPPXEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C(C(Cl)(Cl)Cl)NC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


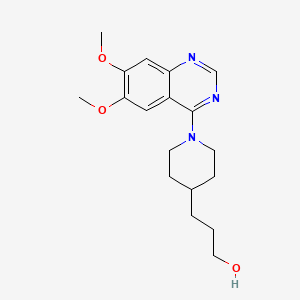
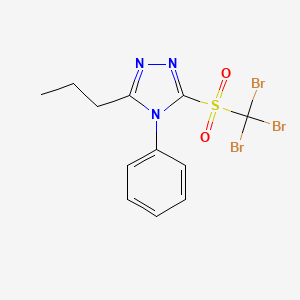

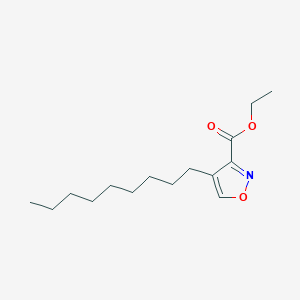
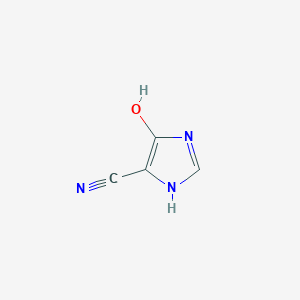
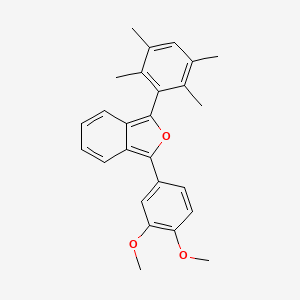
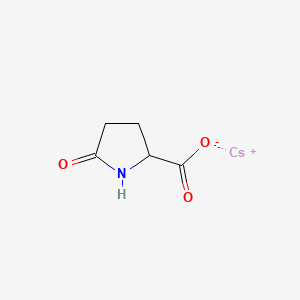
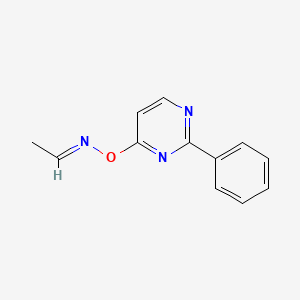
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)
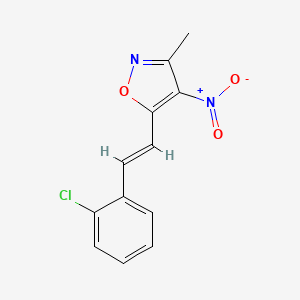
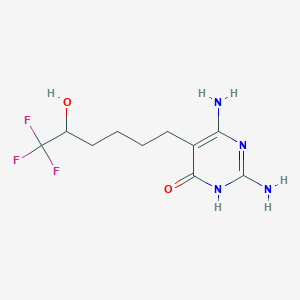
![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
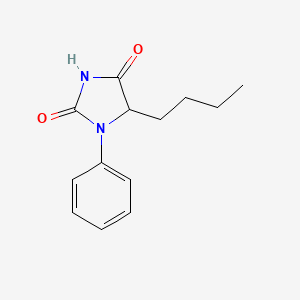
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
